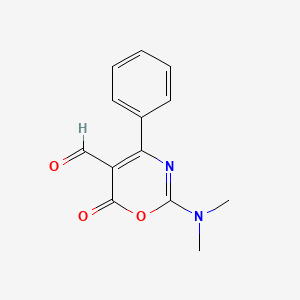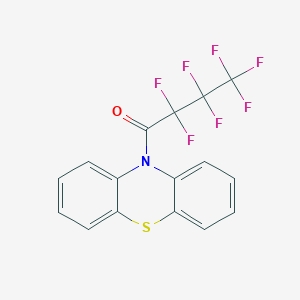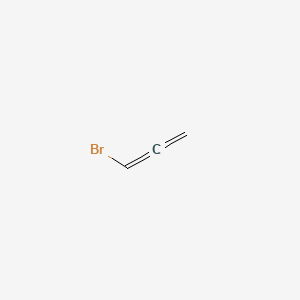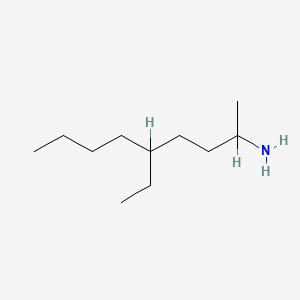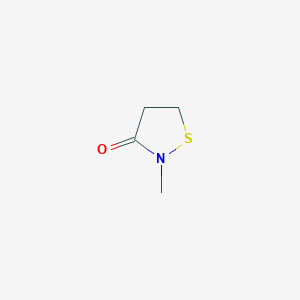
2-Methylisothiazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylisothiazolidin-3-one is an organic compound belonging to the class of isothiazolinones. It is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is widely recognized for its antimicrobial properties and is commonly used as a preservative in various industrial and consumer products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisothiazolidin-3-one typically involves the cyclization of N-methyl-3-thiocyanoacrylamide. This reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolinone ring structure .
Industrial Production Methods: In industrial settings, this compound is produced by blending N’-dimethyl-3,3’-dithiodipropionamide or N-methyl-3-mercaptopropionamide with an organic solvent and an alkali metal iodide catalyst. A halogenation agent is then added to obtain this compound hydrochloride, which is subsequently neutralized to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylisothiazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and nitrogen atoms in the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation agents, such as chlorine or bromine, are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
2-Methylisothiazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a biocide in various chemical formulations to control microbial growth.
Biology: The compound is employed in biological studies to investigate its antimicrobial properties and potential effects on different microorganisms.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of antimicrobial agents.
Mécanisme D'action
The antimicrobial activity of 2-Methylisothiazolidin-3-one is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .
Comparaison Avec Des Composés Similaires
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its strong antimicrobial properties, often used in combination with 2-Methylisothiazolidin-3-one.
Benzisothiazolinone: Another isothiazolinone derivative with similar antimicrobial activity.
Octylisothiazolinone: Used as a preservative in various industrial applications.
Uniqueness: this compound is unique due to its balanced antimicrobial efficacy and relatively lower toxicity compared to some other isothiazolinone derivatives. This makes it a preferred choice in formulations where both efficacy and safety are critical considerations .
Propriétés
Numéro CAS |
1003-22-1 |
|---|---|
Formule moléculaire |
C4H7NOS |
Poids moléculaire |
117.17 g/mol |
Nom IUPAC |
2-methyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C4H7NOS/c1-5-4(6)2-3-7-5/h2-3H2,1H3 |
Clé InChI |
PUSPAPGHKSLKKH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CCS1 |
SMILES canonique |
CN1C(=O)CCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


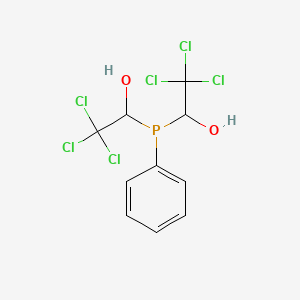
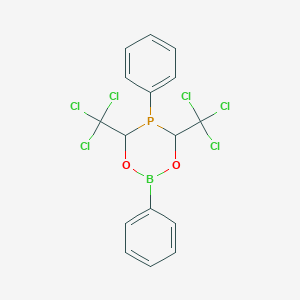

![1H-Indole, 3-methyl-1-[(trimethylsilyl)methyl]-](/img/structure/B3044567.png)


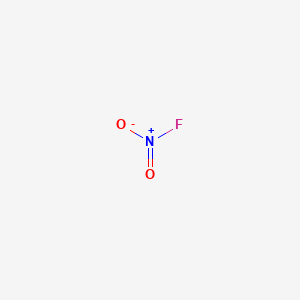
![2,8,9-Trioxa-5-aza-1-phosphabicyclo[3.3.3]undecane, 1-oxide](/img/structure/B3044572.png)
![1,9-Dihydropyrrolo[2,3-b]carbazole](/img/structure/B3044575.png)
![3-Chloro-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridazine](/img/structure/B3044576.png)
